molecular formula C7H6BrN3 B14048542 7-Bromoimidazo[1,2-A]pyridin-5-amine

7-Bromoimidazo[1,2-A]pyridin-5-amine

Cat. No.: B14048542
M. Wt: 212.05 g/mol
InChI Key: FSVRVAWHRWESRG-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-A]pyridin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position of the imidazo[1,2-A]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-A]pyridin-5-amine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization and bromination process, which does not require a base .

Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-A]pyridin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various derivatives.

    Reduction Reactions: Reduction of the imidazo[1,2-A]pyridine ring can lead to the formation of different products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like TBHP and hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromoimidazo[1,2-A]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-A]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-A]pyridine
  • 5-Bromoimidazo[1,2-A]pyridine
  • 7-Chloroimidazo[1,2-A]pyridin-5-amine

Comparison: 7-Bromoimidazo[1,2-A]pyridin-5-amine is unique due to the specific positioning of the bromine atom and the amine group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-5-amine

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-2-1-10-7(11)4-5/h1-4H,9H2

InChI Key

FSVRVAWHRWESRG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=CC2=N1)Br)N

Origin of Product

United States

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